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This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic

compound 5-Bromo-2-pyrazol-1-yl-pyrimidine. In the absence of a complete, publicly

available experimental dataset for this specific molecule, this guide leverages established

principles of spectroscopy and data from closely related analogues to present a robust,

predictive interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra.

This approach is designed to offer valuable insights for researchers involved in the synthesis,

characterization, and application of pyrazolyl-pyrimidine derivatives, a class of compounds with

significant interest in medicinal chemistry.[1][2][3]

The structural elucidation of novel compounds is a cornerstone of chemical research and drug

development. Spectroscopic techniques provide a non-destructive means to probe the

molecular architecture, offering a detailed fingerprint of the compound's connectivity and

electronic environment. For a molecule such as 5-Bromo-2-pyrazol-1-yl-pyrimidine, a

thorough understanding of its spectroscopic characteristics is paramount for confirming its

identity, assessing its purity, and understanding its chemical behavior.
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The structure of 5-Bromo-2-pyrazol-1-yl-pyrimidine integrates two key heterocyclic rings: a

pyrimidine ring substituted with a bromine atom at the 5-position, and a pyrazole ring attached

at the 2-position of the pyrimidine. This arrangement dictates a unique set of spectroscopic

signatures.

Caption: Molecular structure of 5-Bromo-2-pyrazol-1-yl-pyrimidine.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity

of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 5-Bromo-2-pyrazol-1-yl-
pyrimidine would exhibit distinct signals for the protons on both the pyrimidine and pyrazole

rings.

Experimental Considerations
A standard ¹H NMR experiment would involve dissolving the sample in a deuterated solvent,

such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with

tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the

chemical shifts of protons, particularly those capable of hydrogen bonding.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-4' (Pyrimidine) 8.8 - 9.2 Singlet -

Deshielded by

two adjacent

nitrogen atoms

and the bromine

atom. Similar

protons in 5-

bromopyrimidine

appear around

9.15 ppm.[4]

H-6' (Pyrimidine) 8.8 - 9.2 Singlet -

Deshielded by

the adjacent

nitrogen atom

and the pyrazolyl

substituent.

H-3 (Pyrazole) 7.8 - 8.2 Doublet 1.5 - 2.5

Located adjacent

to two nitrogen

atoms in the five-

membered ring.

H-5 (Pyrazole) 8.5 - 8.9 Doublet 2.5 - 3.5

Significantly

deshielded due

to its proximity to

the electron-

withdrawing

pyrimidine ring.

H-4 (Pyrazole) 6.5 - 6.8 Triplet 2.0 - 3.0

Typical chemical

shift for a proton

in a pyrazole

ring, coupled to

both H-3 and H-

5.
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Justification of Predictions: The chemical shifts are predicted based on the electronic effects of

the substituents and the inherent electronic nature of the heterocyclic rings. The pyrimidine

protons are expected to be significantly downfield due to the electron-withdrawing nature of the

two ring nitrogens and the bromine atom. For the pyrazole ring, the proton at the 5-position is

anticipated to be the most deshielded due to its spatial proximity and electronic connection to

the pyrimidine ring. The coupling constants are typical for protons on a pyrazole ring.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of a molecule. The spectrum of 5-
Bromo-2-pyrazol-1-yl-pyrimidine is expected to show seven distinct signals corresponding to

the seven carbon atoms in the molecule.

Experimental Protocol
The ¹³C NMR spectrum would typically be acquired using a proton-decoupled sequence to

simplify the spectrum to a series of singlets. The same deuterated solvent and instrument as

for the ¹H NMR would be used.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-5' (Pyrimidine) 110 - 120

Carbon bearing the bromine

atom; the C-Br bond will cause

a moderate upfield shift

compared to an unsubstituted

carbon.

C-4', C-6' (Pyrimidine) 155 - 165

These carbons are adjacent to

ring nitrogens, leading to a

significant downfield shift.

C-2' (Pyrimidine) 150 - 160

This carbon is bonded to the

pyrazole nitrogen and is

situated between two

nitrogens, resulting in a

downfield chemical shift.

C-5 (Pyrazole) 140 - 145
Deshielded due to its proximity

to the pyrimidine ring.

C-3 (Pyrazole) 130 - 135

Typical chemical shift for a

carbon in this position of a

pyrazole ring.

C-4 (Pyrazole) 110 - 115
Generally the most upfield of

the pyrazole carbons.

Rationale for Assignments: The chemical shifts of the carbon atoms are primarily influenced by

their hybridization and the electronegativity of neighboring atoms. The pyrimidine carbons are

expected to be significantly deshielded due to the presence of the electronegative nitrogen

atoms. The C-5' carbon, directly attached to bromine, will experience a shielding effect

compared to the other pyrimidine carbons. The pyrazole carbons will have shifts characteristic

of this heterocyclic system, with C-5 being the most downfield due to the influence of the

attached pyrimidine ring.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. It provides information about the molecular weight and elemental composition of a

compound, as well as structural information based on its fragmentation pattern.

Methodology
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing

small organic molecules like 5-Bromo-2-pyrazol-1-yl-pyrimidine. High-resolution mass

spectrometry (HRMS) would be employed to determine the exact mass and confirm the

elemental formula.

Expected Mass Spectrum
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion

peak. Given the molecular formula C₇H₅BrN₄, the calculated monoisotopic mass is

approximately 223.969 g/mol . A key feature will be the isotopic pattern of bromine. Natural

bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an almost 1:1 ratio.

Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal

intensity, separated by two mass units.

Key Fragmentation Pathways:

Loss of Br•: A significant fragment would likely correspond to the loss of a bromine radical,

resulting in an ion at [M-Br]⁺.

Loss of HCN: Fragmentation of the pyrimidine or pyrazole ring could lead to the loss of

hydrogen cyanide (HCN).

Cleavage of the pyrazole ring: The pyrazole ring may undergo characteristic

fragmentation, leading to smaller charged species.
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[C₇H₅BrN₄]⁺˙
m/z ≈ 224/226

[C₇H₅N₄]⁺
m/z ≈ 145- Br•

[C₆H₄BrN₃]⁺˙
m/z ≈ 197/199

- HCN (from pyrimidine)

[C₇H₅BrN₂]⁺˙
m/z ≈ 196/198

- N₂ (from pyrazole)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Bromo-2-pyrazol-1-yl-pyrimidine in

mass spectrometry.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of

specific functional groups.

Sample Preparation and Analysis
The IR spectrum can be obtained using a solid sample, typically prepared as a potassium

bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretching Aromatic C-H

1600 - 1450 C=C and C=N stretching Aromatic rings

1400 - 1200 In-plane C-H bending Aromatic C-H

1100 - 1000 C-N stretching Aromatic C-N

850 - 750 Out-of-plane C-H bending Aromatic C-H

700 - 500 C-Br stretching Carbon-bromine bond
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Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of

the aromatic heterocyclic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹.

The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to

the C=C and C=N stretching vibrations of the pyrimidine and pyrazole rings. The C-Br

stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of 5-Bromo-2-pyrazol-1-yl-pyrimidine. The interpretations of the ¹H

NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are grounded in fundamental

spectroscopic principles and supported by data from structurally similar compounds. This

information serves as a valuable resource for researchers in the fields of synthetic chemistry,

medicinal chemistry, and drug discovery, aiding in the identification, characterization, and

quality control of this and related heterocyclic compounds. While these predictions offer a

strong foundation, experimental verification remains the gold standard for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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